2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
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Overview
Description
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.4]octane ring system, which is a bicyclic structure where two rings share a single atom. The presence of an amino group and a hydroxymethyl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes functional group transformations to introduce the amino and hydroxymethyl groups. For instance, a spirocyclic ketone can be aminated using reagents like ammonia or primary amines under controlled conditions to yield the desired amino derivative. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents
Major Products
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to its unique binding properties and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(8-hydroxy-6-azaspiro[3.4]octan-6-yl)ethan-1-one
- 2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
- 2-Amino-1-(8-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Uniqueness
2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N2O2 |
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Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-amino-1-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O2/c11-4-9(14)12-5-8(6-13)10(7-12)2-1-3-10/h8,13H,1-7,11H2 |
InChI Key |
IDTGUBUSICEJIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)CN |
Origin of Product |
United States |
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